2-Methyl-2-(4-methylpyridin-2-yl)propanoic acid
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Overview
Description
2-Methyl-2-(4-methylpyridin-2-yl)propanoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of propanoic acid and features a pyridine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-methylpyridin-2-yl)propanoic acid typically involves the alkylation of 4-methylpyridine with a suitable alkylating agent, followed by carboxylation. One common method involves the reaction of 4-methylpyridine with isobutyryl chloride in the presence of a base such as sodium hydroxide to form the intermediate 2-Methyl-2-(4-methylpyridin-2-yl)propanoyl chloride. This intermediate is then hydrolyzed to yield the desired this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-methylpyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-Methyl-2-(4-methylpyridin-2-yl)propanal, while reduction could produce 2-Methyl-2-(4-methylpyridin-2-yl)propanol.
Scientific Research Applications
2-Methyl-2-(4-methylpyridin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(4-methylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(4-chloropyridin-2-yl)propanoic acid
- 2-Methyl-2-(4-bromopyridin-2-yl)propanoic acid
- 2-Methyl-2-(4-ethoxypyridin-2-yl)propanoic acid
Uniqueness
2-Methyl-2-(4-methylpyridin-2-yl)propanoic acid is unique due to the presence of the methyl group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural feature may confer specific properties that are advantageous in certain applications, such as increased stability or selectivity in biological systems.
Properties
CAS No. |
1397321-10-6 |
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Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-methyl-2-(4-methylpyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C10H13NO2/c1-7-4-5-11-8(6-7)10(2,3)9(12)13/h4-6H,1-3H3,(H,12,13) |
InChI Key |
CLVIVANVHDUWCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C(C)(C)C(=O)O |
Origin of Product |
United States |
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